N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide
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Overview
Description
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is a synthetic organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a methoxyethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-hydroxy-2-aminobenzoic acid with cyclopropylamine under appropriate conditions.
Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable activating agent such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as alkoxides, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of various substituted benzamides
Scientific Research Applications
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-5-hydroxy-2-(2-ethoxyethoxy)benzamide: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.
N-Cyclopropyl-5-hydroxy-2-(2-methoxypropoxy)benzamide: Similar structure with a methoxypropoxy group instead of a methoxyethoxy group.
Uniqueness
N-Cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethoxy group can influence its solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-cyclopropyl-5-hydroxy-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-6-7-18-12-5-4-10(15)8-11(12)13(16)14-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNOOFKVXPVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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